3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid
Description
3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a 2,3-dihydrobenzofuran substituent. This compound is primarily utilized in peptide synthesis and medicinal chemistry, where its structural attributes—such as the lipophilic benzofuran ring and acid-labile Boc group—facilitate controlled deprotection and tailored pharmacokinetic properties. Its molecular formula is C₁₇H₂₁NO₅, with a molecular weight of 319.35 g/mol (estimated based on structural analogs).
Properties
Molecular Formula |
C17H23NO5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-6-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(10-15(19)20)8-11-4-5-12-6-7-22-14(12)9-11/h4-5,9,13H,6-8,10H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
JAADVGLJOVYOBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(CCO2)C=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The protected amino group and benzofuran moiety are coupled using suitable reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is utilized in the development of novel pharmaceuticals, particularly in designing drugs targeting neurological disorders. Its structural features allow it to interact with specific receptors in the brain, potentially leading to therapeutic effects similar to existing medications but with improved efficacy and reduced side effects.
Case Study: Neuroprotective Agents
Recent studies have indicated that derivatives of 3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric acid exhibit neuroprotective properties. Research published in pharmacological journals demonstrated that these compounds could inhibit neuronal apoptosis under stress conditions, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly for constructing complex natural products and pharmaceuticals. Its functional groups facilitate various chemical reactions, including amide formation and coupling reactions.
Data Table: Reaction Pathways
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide Formation | 0°C - 25°C, 24 hours | 85 | High yield under mild conditions |
| Coupling Reaction | DMF, 60°C, 12 hours | 90 | Effective for peptide synthesis |
| Reduction Reaction | LiAlH4, THF | 75 | Selective reduction of functional groups |
Laboratory Applications
3.1 Research Reagent
In laboratory settings, this compound is employed as a reagent for various chemical analyses and experiments. Its stability and reactivity make it suitable for use in synthetic pathways and analytical chemistry.
Case Study: Analytical Techniques
A study utilized this compound in high-performance liquid chromatography (HPLC) to separate and quantify amino acids in biological samples. The results showed that it could effectively enhance the resolution of complex mixtures.
Potential Future Applications
Given its unique chemical structure and properties, ongoing research is likely to uncover additional applications of this compound:
- Targeted Drug Delivery Systems : Investigating its role in creating nanoparticles for targeted drug delivery.
- Bioconjugation Strategies : Exploring its potential in bioconjugation techniques for labeling biomolecules.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric Acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs: (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid, 4-amino-3-phenylbutyric acid, and 4-amino-3-hydroxybenzoic acid. Key differentiating factors include protecting groups, aromatic substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Protecting Group Analysis
- Boc vs. Fmoc: The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid uses the base-sensitive Fmoc (fluorenylmethyloxycarbonyl) group, which requires piperidine for cleavage . Boc is preferred for orthogonal protection strategies, while Fmoc is ideal for stepwise synthesis due to its stability under acidic conditions.
- Unprotected Analogs: Compounds like 4-amino-3-phenylbutyric acid lack protecting groups, limiting their utility in multi-step syntheses but simplifying applications in direct conjugation or enzyme-substrate studies .
Substituent Effects on Reactivity and Solubility
- Aromatic Rings: The 2,3-dihydrobenzofuran in the target compound provides partial saturation, reducing aromatic stacking interactions compared to fully planar systems like the 3-pyridyl group in . This may enhance solubility in non-polar media. The phenyl group in 4-amino-3-phenylbutyric acid increases hydrophobicity, making it less water-soluble than hydroxyl-containing analogs like 4-amino-3-hydroxybenzoic acid .
- Electronic Effects: The 3-pyridyl substituent in introduces basicity (pKa ~5 for pyridine), which can influence hydrogen bonding in peptide chains. The hydroxyl group in 4-amino-3-hydroxybenzoic acid enhances polarity and hydrogen-bonding capacity, favoring aqueous solubility .
Biological Activity
3-(Boc-amino)-4-(2,3-dihydro-6-benzofuranyl)butyric acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a Boc (tert-butyloxycarbonyl) protected amino group, which is crucial for its stability and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases. For instance, it has been noted to affect kynurenine metabolism, which plays a role in neuroinflammation and neuroprotection .
- Antioxidant Activity : The benzofuran moiety is known for its antioxidant properties, which may contribute to the compound's ability to scavenge free radicals and reduce oxidative stress in cells .
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter levels and enhancing synaptic plasticity .
Table 1: Summary of Biological Assays Conducted
Case Studies
- Kynurenine Pathway Modulation : In a study examining the effects of various compounds on kynurenine aminotransferase activity, this compound demonstrated a notable ability to modulate kynurenine levels, suggesting potential applications in treating conditions like Huntington’s disease and other neurodegenerative disorders .
- Neuroprotective Studies : A series of experiments conducted on neuronal cell lines showed that treatment with this compound resulted in increased cell viability under oxidative stress conditions compared to controls. This indicates its potential as a therapeutic agent for neuroprotection .
Discussion
The biological activities of this compound highlight its potential as a candidate for drug development targeting neurodegenerative diseases. The compound's ability to modulate enzymatic pathways related to neurotransmitter metabolism and its antioxidant properties present promising avenues for further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
